Bifemelane hydrochloride
Description
Structure
2D Structure
3D Structure of Parent
Properties
IUPAC Name |
4-(2-benzylphenoxy)-N-methylbutan-1-amine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H23NO.ClH/c1-19-13-7-8-14-20-18-12-6-5-11-17(18)15-16-9-3-2-4-10-16;/h2-6,9-12,19H,7-8,13-15H2,1H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MEAHDXWXNNDSAK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNCCCCOC1=CC=CC=C1CC2=CC=CC=C2.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H24ClNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40977808 | |
| Record name | 4-(2-Benzylphenoxy)-N-methylbutan-1-amine--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40977808 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
305.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
62232-46-6, 90293-01-9 | |
| Record name | 1-Butanamine, N-methyl-4-[2-(phenylmethyl)phenoxy]-, hydrochloride (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=62232-46-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-(2-Benzylphenoxy)-N-methylbutan-1-amine--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40977808 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-(2-Benzylphenoxy)-N-methylbutylamine hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | BIFEMELANE HYDROCHLORIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2N52S01UFY | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Historical Context and Initial Development of Bifemelane Hydrochloride
Bifemelane (B1207547) hydrochloride, also known by the trade names Alnert and Celeport, was initially developed in Japan. patsnap.com The synthesis and exploration of its antidepressant activities were first detailed in the early 1980s. acs.org It was primarily used for treating depressive symptoms in patients who had suffered a cerebral infarction and in the management of dementia. patsnap.comwikipedia.org However, its use in Japan was discontinued (B1498344) in 1998, reportedly due to a lack of effectiveness. wikipedia.org Despite this, research into its pharmacological properties has continued in various parts of the world. patsnap.com
Classification and Broad Pharmacological Scope of Bifemelane Hydrochloride
Bifemelane (B1207547) hydrochloride is classified as an antidepressant and a neuroprotective agent. patsnap.com It is also considered a cerebral activator. wikipedia.orgncats.io Its chemical formula is C18H24ClNO, and its IUPAC name is 4-(2-benzylphenoxy)-N-methylbutan-1-amine;hydrochloride. nih.gov The compound is a member of the class of chemicals known as benzhydryl compounds. nih.gov
The pharmacological scope of Bifemelane hydrochloride is broad, with noted effects on various neurological and cognitive functions. ontosight.ai It has been investigated for its potential to enhance cognitive functions like memory and learning. ontosight.ainih.gov
Significance of Bifemelane Hydrochloride in Neuropharmacology Research
Bifemelane (B1207547) hydrochloride holds a significant place in neuropharmacology research due to its multifaceted effects on the brain. It has been used as a research tool to understand the role of various neurotransmitter systems in neurological and psychiatric disorders. patsnap.comresearchgate.net Studies have explored its potential in the treatment of neurodegenerative diseases. ontosight.ai For instance, research in aged rats has shown that bifemelane hydrochloride can attenuate the age-related decrease in N-methyl-D-aspartate (NMDA) receptors, which are crucial for memory and learning processes. nih.gov Furthermore, its effects on parkinsonism induced by MPTP in marmosets have been a subject of study. tocris.com
Overview of Multifaceted Mechanisms of Action for Bifemelane Hydrochloride
Monoamine Oxidase (MAO) Inhibition by this compound
This compound's primary pharmacological action is the inhibition of monoamine oxidase (MAO), an enzyme crucial for the degradation of monoamine neurotransmitters. patsnap.comsmolecule.com This inhibition leads to an increase in the synaptic availability of these neurotransmitters. smolecule.com The compound displays a distinct profile of inhibition towards the two major isoforms of MAO, MAO-A and MAO-B. medchemexpress.comncats.io
Selective and Competitive Inhibition of MAO-A
This compound acts as a potent, selective, and competitive inhibitor of monoamine oxidase A (MAO-A). medchemexpress.comabsin.cn This selectivity means it has a stronger affinity for the MAO-A isoenzyme compared to MAO-B. smolecule.com The inhibition is competitive, indicating that this compound binds to the active site of the MAO-A enzyme, the same site where endogenous substrates like serotonin and norepinephrine would normally bind. ncats.ionih.gov This competitive interaction is a key feature of its mechanism. ncats.io
The inhibition of MAO-A by this compound is reversible. smolecule.comnih.gov This means that the compound can dissociate from the enzyme, allowing the enzyme to regain its function over time. scbt.com This characteristic distinguishes it from irreversible MAOIs, which form a permanent covalent bond with the enzyme. scbt.comnih.gov The reversibility of MAO-A inhibition by bifemelane has been demonstrated through methods such as dialysis of the incubation mixture. nih.gov
By selectively inhibiting MAO-A, this compound effectively prevents the breakdown of its primary substrates, serotonin and norepinephrine. patsnap.compatsnap.com This leads to an accumulation of these neurotransmitters in the synaptic cleft, enhancing their availability to bind with postsynaptic receptors. smolecule.com The increased levels of serotonin and norepinephrine are believed to be the principal mechanism behind the antidepressant effects of this compound. patsnap.compatsnap.com
Non-Competitive Inhibition of MAO-B by this compound
In addition to its action on MAO-A, this compound also inhibits monoamine oxidase B (MAO-B). medchemexpress.commedchemexpress.com However, the nature of this inhibition is non-competitive. medchemexpress.comncats.ionih.gov This indicates that bifemelane binds to a site on the MAO-B enzyme that is different from the active site where substrates bind. This binding alters the enzyme's conformation and reduces its catalytic activity without directly competing with the substrate. scbt.com
MAO-B is primarily responsible for the metabolism of dopamine. smolecule.com By inhibiting MAO-B, this compound can lead to an increase in the extracellular levels of dopamine and its metabolites. nih.govresearchgate.net This effect on the dopaminergic system may contribute to some of the compound's broader neurological effects. nih.govnih.gov
Distinction from Other MAO Inhibitors
This compound's pharmacological profile distinguishes it from other monoamine oxidase inhibitors. patsnap.comsmolecule.com Its key distinguishing features include its dual but differential inhibition of both MAO-A and MAO-B, with a more potent, competitive, and reversible action on MAO-A. smolecule.comncats.iowikipedia.org This contrasts with non-selective, irreversible MAOIs, such as phenelzine, and selective MAO-B inhibitors like selegiline. nih.gov The reversible nature of its MAO-A inhibition is a significant characteristic that differentiates it from older irreversible MAOIs. nih.gov
Inhibition Constants (Ki) of this compound
| Enzyme Target | Inhibition Constant (Ki) | Type of Inhibition | Source |
| MAO-A | 4.20 μM | Competitive, Reversible | medchemexpress.commedchemexpress.comimmunomart.com |
| MAO-B | 46.0 μM | Non-competitive | medchemexpress.commedchemexpress.comimmunomart.com |
Cholinergic System Modulation by this compound
This compound demonstrates a significant influence on the cholinergic system, a crucial network for cognitive functions such as learning and memory. patsnap.comwikipedia.org Its modulatory effects are multifaceted, involving the enhancement of cholinergic transmission, an increase in acetylcholine release, and interactions with muscarinic acetylcholine receptors. patsnap.comnih.govnih.gov
Enhancement of Cholinergic Transmission
This compound has been shown to enhance cholinergic transmission, which is particularly relevant in conditions where acetylcholine levels are diminished. patsnap.com This enhancement is a key aspect of its pharmacological profile and contributes to its potential effects on cognitive processes. patsnap.comwikipedia.org Studies indicate that long-term treatment with Bifemelane can modulate cholinergic neuronal plasticity, especially in the context of ischemic brain damage. nih.gov
Increased Acetylcholine Release
Research has demonstrated that this compound can increase the release of acetylcholine (ACh) from cortical and hippocampal slices in rats, particularly when stimulated by high potassium levels. nih.gov This effect on ACh release is dependent on the presence of calcium ions and can be counteracted by pretreatment with reserpine, suggesting an indirect mechanism possibly involving monoaminergic neurons. nih.gov Furthermore, Bifemelane has been shown to ameliorate the age-related decrease in high potassium-evoked ACh release. nih.gov In studies with rats and Mongolian gerbils, this compound attenuated the decrease in ACh levels in the cerebral cortex and hippocampus caused by scopolamine, hypoxia, and ischemia. jst.go.jp
Influence on Muscarinic Acetylcholine Receptors
This compound exerts a notable influence on muscarinic acetylcholine receptors (mAChRs), which are pivotal in mediating the effects of acetylcholine in the brain. nih.govnih.govnih.gov
Studies have revealed that this compound can enhance the binding to muscarinic receptors. In aged rats, long-term administration of Bifemelane significantly decreased the apparent dissociation constant (Kd) for the muscarinic antagonist quinuclidinyl benzilate (QNB) in the forebrain, indicating an increased affinity of the receptors. nih.gov In a rat model of chronic cerebral hypoperfusion, repeated administration of Bifemelane prevented the reduction in mACh-R binding activity in the frontal cortex, striatum, and hippocampus. nih.gov Similarly, in gerbils that had experienced ischemic damage, Bifemelane treatment led to higher muscarinic receptor binding in several brain regions, most notably in the dentate gyrus. nih.gov Microiontophoretic application of Bifemelane in cats excited a significant number of neurons in the visual cortex, and this excitation was antagonized by the muscarinic antagonist atropine (B194438), suggesting an action through muscarinic ACh receptors. nih.gov
Table 1: Effects of this compound on Muscarinic Receptor Binding
| Animal Model | Brain Region(s) | Observed Effect | Citation |
| Aged Rats | Forebrain | Decreased Kd for QNB, indicating increased receptor affinity. | nih.gov |
| Rats (Chronic Cerebral Hypoperfusion) | Frontal Cortex, Striatum, Hippocampus | Prevented hypoperfusion-induced loss of mACh-R binding. | nih.gov |
| Gerbils (Post-ischemia) | Dentate Gyrus and other brain areas | Higher muscarinic receptor binding. | nih.gov |
| Cats (Visual Cortex) | Visual Cortex | Neuronal excitation antagonized by atropine. | nih.gov |
Choline (B1196258) acetyltransferase (ChAT) is the enzyme responsible for the synthesis of acetylcholine. In aged rats, which exhibit a reduction in ChAT activity, administration of this compound led to a significant increase in ChAT activity. nih.gov Further studies in aged rats with chronic cerebral hypoperfusion showed that Bifemelane administration resulted in a significant increase in the maximum velocity (Vmax) of ChAT in the cortex, hippocampus, and striatum, without significantly changing the Michaelis constant (Km). jst.go.jp In another study on aged rats, chronic administration of Bifemelane restored ChAT activity in the cerebral cortex and hippocampus to levels seen in young rats. nih.gov
Table 2: Effects of this compound on Choline Acetyltransferase (ChAT) Activity
| Animal Model | Brain Region(s) | Observed Effect on ChAT | Citation |
| Aged Rats | Not specified | Significant increase in activity. | nih.gov |
| Aged Rats (Chronic Cerebral Hypoperfusion) | Cortex, Hippocampus, Striatum | Significant increase in Vmax values. | jst.go.jp |
| Aged Rats | Cerebral Cortex, Hippocampus | Recovered activity to levels of young rats. | nih.gov |
Glutamatergic Neurotransmission Modulation by this compound
In addition to its effects on the cholinergic system, this compound also modulates glutamatergic neurotransmission. patsnap.com It has been shown to influence the activity of NMDA receptors, which are critical for synaptic plasticity, learning, and memory. patsnap.comresearchgate.net This modulation of the glutamatergic system may contribute to the maintenance of synaptic function and plasticity. patsnap.com
Modulation of N-Methyl-D-Aspartate (NMDA) Receptors
This compound has been shown to influence the activity of NMDA receptors, which are critical for synaptic plasticity, learning, and memory. patsnap.com This modulation is a significant part of its mechanism of action.
Research has demonstrated that the density of NMDA receptors can decrease with age, particularly in brain regions crucial for cognitive function like the cerebral cortex and hippocampus. nih.gov A study in aged rats revealed a significant reduction in NMDA receptors in various brain areas. nih.gov Chronic administration of this compound was found to markedly attenuate this age-related decline. nih.gov This suggests a potential role for bifemelane in mitigating age-associated changes in the glutamatergic system. nih.govnih.govfrontiersin.orgdntb.gov.uaresearchgate.net
Table 1: Effect of this compound on NMDA Receptor Density in Aged Rats
| Brain Region | Change in NMDA Receptors with Age | Effect of this compound |
| Cerebral Cortex | Decreased | Attenuated the decrease |
| Hippocampus | Decreased | Attenuated the decrease |
Neuroprotective Action Against Glutamate (B1630785) Cytotoxicity
This compound has demonstrated a protective effect against the damaging effects of excessive glutamate, a phenomenon known as glutamate cytotoxicity. In studies using cultured cortical neurons from fetal rats, brief exposure to glutamate led to a significant reduction in cell viability. nih.gov Pre-treatment with this compound at concentrations of 1-10 microM for 24 hours before glutamate exposure was shown to reduce this cytotoxicity. nih.gov Interestingly, the protective effect was not observed when bifemelane was added concurrently with glutamate, suggesting that its neuroprotective action may involve mechanisms that require a pre-incubation period. nih.gov It is important to note that at these neuroprotective concentrations, bifemelane did not affect NMDA-induced currents, indicating that its protective mechanism against glutamate neurotoxicity may not directly involve the NMDA receptor itself. nih.gov
Other Neurotransmitter System Interactions
Beyond its effects on the glutamatergic system, this compound also interacts with other key neurotransmitter systems in the brain.
Interactions with Central Nervous System Depressants
Co-administration of this compound with central nervous system (CNS) depressants may lead to an enhanced depressant effect. smolecule.comdrugbank.com For instance, its use with substances like baclofen (B1667701) can increase the risk of CNS depression. smolecule.comdrugbank.com Caution is advised when combining bifemelane with other CNS depressants such as alcohol. unboundmedicine.com
Interaction with Acetylcholine and Neuronal Activity
This compound has been shown to interact with the cholinergic system and influence neuronal activity. smolecule.comnih.govdntb.gov.ua Studies in the visual cortex of cats using microiontophoretic application demonstrated that bifemelane had an excitatory effect on a majority of neurons, with some showing a discharge pattern similar to that of acetylcholine (ACh). nih.gov The excitatory effects of bifemelane were antagonized by atropine, a muscarinic ACh receptor blocker, and potentiated by physostigmine, an acetylcholinesterase inhibitor. nih.gov Furthermore, in some neurons that were not excited by bifemelane alone, it potentiated the firing evoked by ACh. nih.gov These findings suggest that the neuronal discharges induced by bifemelane are, at least in part, mediated through muscarinic ACh receptors. nih.gov The compound appears to enhance the cholinergic system in the brain. smolecule.comwikipedia.org
Antioxidant Properties and Oxidative Stress Reduction
This compound demonstrates notable antioxidant properties, which contribute to its neuroprotective profile by combating oxidative stress. patsnap.compatsnap.com Oxidative stress, a state of imbalance between the production of reactive oxygen species and the body's ability to counteract their harmful effects, is implicated in various forms of neuronal damage. nih.gov
Studies have shown that this compound can effectively reduce the formation of lipid peroxides. Lipid peroxidation is a detrimental process where free radicals attack lipids, leading to cellular damage. In a study using a cultured rat neuroblastoma cell line (B50), pretreatment with 10 microM of bifemelane for two days resulted in a significant decrease in lipid peroxide formation, reducing it to approximately 54% of the control group. nih.gov This effect was measured using the thiobarbituric acid reactive substances (TBARS) assay, a common method for quantifying lipid peroxidation. nih.gov The ability of bifemelane to inhibit lipid peroxidation suggests a direct role in mitigating a key pathway of oxidative damage in neuronal tissues. nih.govresearchgate.net
This compound has also been found to protect neuronal cells from the cytotoxic effects of hydrogen peroxide (H₂O₂), a potent reactive oxygen species. nih.govresearchmap.jp In experiments with the B50 rat neuroblastoma cell line, exposure to hydrogen peroxide led to a dose-dependent reduction in cell survival. nih.gov However, pretreatment with this compound at concentrations of 5 or 10 microM for two days was shown to counteract this toxicity. nih.gov The protective effect of bifemelane in this context is attributed, at least in part, to its antioxidant properties. nih.gov
Table 1: Effect of this compound on Hydrogen Peroxide-Induced Cytotoxicity in B50 Cells
| Treatment Group | Bifemelane Pretreatment | H₂O₂ Concentration | Outcome |
| Control | None | None | Normal cell viability |
| H₂O₂ Exposure | None | 75 µM or 100 µM | 50% reduction in cell viability |
| Bifemelane + H₂O₂ | 5 µM or 10 µM for 48h | 75 µM or 100 µM | Reduced cytotoxicity compared to H₂O₂ alone |
Data sourced from a study on cultured rat neuroblastoma cells. nih.gov
Impact on Neuronal Survival and Integrity
Beyond its antioxidant effects, this compound directly influences the survival and integrity of neurons, offering protection against various insults. patsnap.compatsnap.com
Research indicates that this compound actively promotes the survival of neuronal cells. patsnap.com This neuroprotective effect is thought to be mediated through multiple pathways, including the modulation of neurotrophic factors and anti-inflammatory processes. patsnap.com In a study involving gerbil models of transient global ischemia, a condition that typically results in significant neuronal death in the CA1 region of the hippocampus, bifemelane demonstrated a remarkable ability to enhance neuronal survival. nih.gov While 5 minutes of ischemia led to the death of most CA1 neurons (only 4% survival), a non-lethal preconditioning ischemia of 2 minutes resulted in 51% of these neurons becoming resistant to a subsequent lethal ischemic event. nih.gov When this compound was administered after the initial non-lethal ischemia, the survival rate of CA1 neurons following a second, lethal ischemic event increased to 94%. nih.gov
This compound has been reported to mitigate neuronal damage resulting from ischemic events and age-related neurodegeneration. nih.gov Its protective actions are crucial for preserving the structural and functional integrity of neurons under conditions of stress. patsnap.com In the context of ischemia, bifemelane has been shown to reduce the stress response within brain cells. nih.gov This was evidenced by the reduced induction of heat shock protein (HSP70) and heat shock cognate protein (HSC70) mRNAs following transient ischemia in the gerbil brain. nih.gov The suppression of these stress markers by bifemelane treatment correlated with the protection of CA1 cells from ischemic damage. nih.gov
Table 2: Neuroprotective Effect of this compound in a Gerbil Model of Ischemia
| Experimental Condition | CA1 Neuronal Survival Rate |
| 5-minute lethal ischemia | 4% |
| 2-minute non-lethal ischemia followed by 5-minute lethal ischemia | 51% |
| 2-minute non-lethal ischemia + Bifemelane HCl followed by 5-minute lethal ischemia | 94% |
This table illustrates the significant enhancement of ischemic tolerance and neuronal survival with this compound treatment. nih.gov
Cerebral Circulation and Metabolism Enhancement
In addition to its direct cellular effects, this compound has been shown to improve cerebral circulation and metabolism. patsnap.comnih.gov A study involving patients with aphasia due to cerebrovascular disease demonstrated that treatment with bifemelane led to significant increases in regional cerebral blood flow (rCBF) and the cerebral metabolic rate for oxygen (CMRO2) in various brain regions. nih.gov Notably, these increases were significant in the left inferior frontal gyrus, superior temporal gyrus, the white matter of the parietal lobe, and the insula. nih.gov This enhancement of blood flow and oxygen metabolism suggests that bifemelane can improve the supply of essential nutrients to brain tissue, which is particularly beneficial in conditions associated with cerebrovascular impairment. patsnap.comnih.gov The improvement in cerebral oxygen metabolism and circulation is believed to contribute to the clinical improvements observed in patients. nih.gov
Improved Cerebral Oxygen Metabolism
Studies have demonstrated that this compound enhances cerebral oxygen metabolism. nih.govsmolecule.com In a study involving patients with aphasia due to cerebrovascular disease, treatment with bifemelane resulted in an increase in the cerebral metabolic rate for oxygen (CMRO2) across all monitored brain regions. nih.gov This improvement in oxygen utilization was accompanied by a decrease in the oxygen extraction fraction, suggesting a more efficient use of available oxygen by brain tissue. nih.gov
Enhanced Regional Cerebral Blood Flow (rCBF)
This compound has been shown to increase regional cerebral blood flow (rCBF). nih.govpatsnap.com In clinical research, patients treated with bifemelane exhibited a significant increase in rCBF in various brain regions. nih.gov Specifically, notable increases were observed in the left inferior frontal gyrus, superior temporal gyrus, the white matter of the parietal lobe, and the insula. nih.gov Animal studies also support this, indicating that bifemelane can increase rCBF, and in some cases, maintain it above critical levels for cellular function even during ischemic conditions. nih.gov This enhancement of blood flow is vital for delivering oxygen and nutrients to brain tissue. patsnap.com
Increased Cerebral Metabolic Rate for Oxygen (CMRO2)
A key neurometabolic effect of this compound is the elevation of the cerebral metabolic rate for oxygen (CMRO2). nih.gov The brain has a high metabolic demand, consuming about 20% of the body's total oxygen. mhmedical.com In a study utilizing positron emission tomography (PET), bifemelane administration led to a significant increase in CMRO2 in patients with aphasia. nih.gov This increase was observed throughout the brain, with particularly significant rises in areas such as the left inferior frontal gyrus and superior temporal gyrus. nih.gov An elevated CMRO2 indicates a higher level of metabolic activity in the brain. nih.gov
Activation of Cerebral Metabolism
This compound is recognized for its ability to activate cerebral metabolism. smolecule.comnih.gov This activation is a core aspect of its classification as a cerebral activator. wikipedia.org Research suggests that bifemelane's metabolic activation may be linked to its influence on metal metabolism, specifically by maintaining magnesium concentrations in the central nervous system and soft tissues. nih.gov
Modulation of Neurotrophic Factors and Anti-inflammatory Pathways
The neuroprotective properties of this compound are also attributed to its modulation of neurotrophic factors and anti-inflammatory pathways. patsnap.com While the precise mechanisms are still being explored, it is believed that bifemelane promotes neuronal cell survival by influencing these pathways. patsnap.com Neurotrophic factors are crucial for the growth and survival of developing neurons and the maintenance of mature neurons. The anti-inflammatory actions of bifemelane may help to mitigate the neuronal damage that can be caused by inflammatory processes in the brain. patsnap.com
Effects on Cytoskeletal Protein Synthesis and Neural Plasticity
This compound has been found to influence the synthesis of cytoskeletal proteins, which may in turn promote neural plasticity. nih.govnih.gov The cytoskeleton is essential for maintaining the structure and function of neurons, including processes like neurite growth and synapse formation. mdpi.com
Increase in Beta-Actin mRNA Levels
Research has shown that bifemelane treatment can lead to an increase in the levels of beta-actin mRNA. nih.govnih.gov In one study, repeated administration of bifemelane to both young-adult and aged rats resulted in increased beta-actin mRNA in the frontal cortex and striatum. nih.gov In another study on gerbils with transient ischemia, bifemelane administration after the ischemic event led to a tendency for beta-actin mRNA levels to increase in several brain regions, including the CA3 and CA4 fields of the hippocampus. nih.gov Since beta-actin is a key component of the neuronal cytoskeleton, this increase in its mRNA suggests an enhanced potential for the synthesis of this protein, which could support processes of neural plasticity like axon outgrowth and the formation of new synapses. nih.govnih.gov
Implications for Neurite Growth and Synapse Formation
This compound has demonstrated significant effects on the underlying mechanisms of neural plasticity, including the promotion of neurite growth and the formation of synapses. Research indicates that its therapeutic potential in cognitive and neurological disorders may be linked to its ability to modulate the neuronal cytoskeleton, enhance synaptic efficiency, and influence key neurotransmitter systems involved in learning and memory.
Enhancement of Cytoskeletal Protein Synthesis
The structural foundation for neurite outgrowth and the dynamic remodeling of dendritic spines during synapse formation relies on the neuronal cytoskeleton, which is primarily composed of actin microfilaments and microtubules. This compound has been shown to influence the synthesis of these crucial proteins.
In a study involving young-adult and aged rats, repeated administration of this compound for 14 days resulted in increased levels of beta-actin (β-actin) messenger RNA (mRNA) in the frontal cortex and striatum. nih.gov Since β-actin is a vital component for the structural plasticity of synapses and the motility of growth cones, this upregulation suggests that bifemelane may promote the morphological changes necessary for new neurite and synapse formation. nih.govnih.govresearchgate.net While the effect was more pronounced in young-adult rats, the findings point towards a potential mechanism for enhancing neural plasticity. nih.gov Age-related decreases in the mRNA for cytoskeletal proteins like α-tubulin and β-actin have been linked to neuronal dysfunction, a decline that bifemelane appears to counteract, at least in the case of β-actin. nih.gov
| Brain Region | Animal Group | Effect of Bifemelane on β-actin mRNA Levels |
|---|---|---|
| Frontal Cortex | Young-Adult Rats | Increased |
| Frontal Cortex | Aged Rats | Increased (Effect was smaller and not statistically significant compared to young-adults) |
| Striatum | Young-Adult Rats | Increased |
| Striatum | Aged Rats | Increased (Effect was smaller and not statistically significant compared to young-adults) |
Table 1. Effect of 14-day this compound Administration on β-actin mRNA Levels in Rat Brain. nih.gov
Modulation of Synaptic Plasticity and Long-Term Potentiation (LTP)
Beyond structural components, this compound directly impacts synaptic function. A key measure of synaptic strength and a cellular correlate of learning and memory is long-term potentiation (LTP). nih.gov In a rat model of transient forebrain ischemia, which is known to significantly impair LTP induction, pretreatment with this compound demonstrated a protective effect. nih.gov While ischemia reduced the potentiation of the population spike (PS) in the hippocampal CA1 region to 155% of the baseline, bifemelane treatment significantly attenuated this impairment, with the PS reaching 196% of the baseline. nih.gov This suggests that bifemelane helps preserve the capacity for synaptic plasticity even under pathological conditions. nih.gov
| Experimental Group | LTP Induction (as % of baseline Population Spike ± SD) |
|---|---|
| Sham-controls | 337 ± 84% |
| Ischemic Insult (Untreated) | 155 ± 28% |
| Ischemic Insult + Bifemelane Pretreatment | 196 ± 23% |
Table 2. Effect of this compound on Long-Term Potentiation (LTP) in Rats Following Transient Cerebral Ischemia. nih.gov
This effect on LTP may be mediated through its influence on multiple neurotransmitter systems. The study noted that bifemelane is a potent inhibitor of acetylcholine release during ischemia, suggesting that by preventing excessive, excitotoxic release, it preserves the integrity of cholinergic synaptic function. nih.gov
Influence on Cholinergic and Glutamatergic Systems
Bifemelane's role in promoting neural plasticity is further supported by its modulatory effects on crucial neurotransmitter systems.
Cholinergic System: In gerbils recovering from ischemic damage, long-term treatment with this compound was found to modulate cholinergic neuronal plasticity in the hippocampus. nih.govresearchgate.net Specifically, animals treated with bifemelane showed higher muscarinic receptor binding in several brain areas, most notably the dentate gyrus, a region critical for memory formation. nih.govresearchgate.net This indicates a role for the compound in the long-term functional and structural remodeling of cholinergic synapses post-injury. nih.gov The cholinergic system is known to be deeply involved in modulating neocortical plasticity. mdpi.com
Glutamatergic System: The N-methyl-D-aspartate (NMDA) receptor is fundamental to synaptic plasticity mechanisms like LTP. nih.govpatsnap.com Research has shown that aging is associated with a significant decrease in NMDA receptors in brain regions like the cerebral cortex and hippocampus. nih.gov Chronic administration of this compound was found to markedly attenuate this age-related decline in NMDA receptors. nih.gov By helping to maintain the density of these critical receptors, bifemelane may support the molecular machinery required for synapse formation and effective cognitive function. patsnap.comnih.gov
Research in Depressive Symptoms and Disorders
Clinical research has explored the application of this compound in treating depressive symptoms, with a notable focus on patient populations affected by cerebrovascular disease. nih.gov Its mechanism is thought to involve the inhibition of monoamine oxidase A (MAO-A), which leads to increased levels of neurotransmitters like serotonin and norepinephrine that are crucial for mood regulation. patsnap.compatsnap.com
This compound has been specifically investigated for its effects on depressive symptoms that manifest following cerebral infarction. nih.gov In Japan, it was widely used for treating these patients. wikipedia.orgnih.gov
A study involving 13 patients with cerebral infarction and associated depressive states examined the effects of this compound over a three-month period. nih.gov The depressive symptoms were assessed using the 21-item Hamilton's Rating Scale for Depression (HRSD). nih.gov Following the treatment period, a significant decrease in the total HRSD scores was observed. nih.gov The study's findings suggest that the antidepressant effect in these patients may be linked to the normalization of neuropeptide Y and the activity of noradrenergic neurons. nih.gov Specifically, plasma neuropeptide Y concentrations were significantly increased, while plasma 3-methoxy-4-hydroxyphenylethylene glycol (MHPG) levels decreased. nih.gov
Table 1: Clinical Study of this compound in Depression Post-Cerebral Infarction
| Study Parameter | Details |
| Patient Population | 13 patients with cerebral infarction and depressive state nih.gov |
| Treatment Duration | 3 months nih.gov |
| Assessment Scale | 21-item Hamilton's Rating Scale for Depression (HRSD) nih.gov |
| Key Outcome | Significant decrease in total HRSD scores nih.gov |
| Biochemical Correlates | Significant increase in plasma neuropeptide Y; Significant decrease in plasma MHPG nih.gov |
The potential of this compound as an antidepressant has also been evaluated in a broader context, particularly in elderly patients with depression. nih.gov Its antidepressant action is attributed to its function as a selective and competitive inhibitor of monoamine oxidase A (MAO-A) and a noncompetitive inhibitor of MAO-B. wikipedia.orgmedchemexpress.com This inhibition increases the brain's levels of key mood-regulating neurotransmitters. patsnap.com
A clinical trial was conducted with 52 elderly depressive patients over eight weeks. nih.gov The study reported a final global improvement rating of 80.8%. nih.gov Using the Hamilton Depression Rating Scale (HAM-D), improvement rates of over 60% were noted for specific symptoms, including depressed mood, feelings of guilt, suicidal thoughts, and various forms of insomnia. nih.gov Furthermore, a significant decrease in symptoms measured by the Zung Self-rating Depression Scale was also observed after treatment. nih.gov
Table 2: Clinical Study of this compound in Elderly Depressive Patients
| Study Parameter | Details |
| Patient Population | 52 elderly depressive patients nih.gov |
| Treatment Duration | 8 weeks nih.gov |
| Primary Outcome Metric | Final Global Improvement Rating: 80.8% nih.gov |
| Secondary Outcome Metric | Hamilton Depression Rating Scale (HAM-D) |
| Specific HAM-D Improvements | >60% improvement in depressed mood, guilt, suicide, middle insomnia, delayed insomnia, psychotic anxiety, gastro-intestinal symptoms, hypochondriasis, depersonalization, and derealization nih.gov |
Research in Dementia and Cognitive Disorders
This compound has been evaluated for its efficacy in managing symptoms of dementia, including senile dementia and dementia linked to cerebrovascular issues. wikipedia.orgnih.gov Its mechanism in this context is thought to involve multiple pathways, including the enhancement of the cholinergic system, which is crucial for cognitive functions like learning and memory. patsnap.comnih.gov
Research has been conducted on the effects of this compound in elderly patients with various forms of dementia, including Alzheimer's disease. nih.gov A clinical study involving 31 elderly patients with dementia, including those with Alzheimer's, investigated the effects of a 10-week treatment course. nih.gov The study reported a final global improvement rating of 77.4% for the entire patient group. nih.gov Intellectual function, as measured by the dementia rating scale for the elderly (DRSE), showed a significant increase after treatment. nih.gov The improvement rates were noted to be higher for patients with Alzheimer's disease compared to those with cerebrovascular disorders, leading researchers to suggest that the drug may exert its effects in Alzheimer's through a cholinergic potentiating action. nih.gov
The utility of this compound has also been studied in patients whose dementia is associated with cerebrovascular disorders. nih.gov In a study of 31 elderly patients, which included individuals with cerebrovascular disorders, a final global improvement rating of 77.4% was observed across all participants after 10 weeks of treatment. nih.gov The study also noted improvements in specific symptoms, with rates exceeding 80% for emotional incontinence and querulous attitudes. nih.gov
A specific area of research has been the effect of this compound on aphasia, a language disorder that can result from cerebrovascular disease. nih.gov A study using positron emission tomography (PET) was conducted on 10 aphasic patients with cerebrovascular disease to assess the drug's impact on aphasia and cerebral metabolism. nih.gov After a treatment period of at least two months, patients showed significant improvement in several aphasic features, including auditory comprehension, object naming, and repetition, as evaluated by the Western Aphasia Battery. nih.gov These linguistic improvements were correlated with a significant increase in regional cerebral blood flow (rCBF) and the cerebral metabolic rate for oxygen (CMRO2) in key brain regions such as the left inferior frontal gyrus and superior temporal gyrus. nih.gov This suggests that bifemelane contributes to the improvement of aphasia by enhancing both cerebral circulation and oxygen metabolism. nih.gov Another open-label study involving two patients with sub-acute Wernicke's aphasia also reported significant increases in category fluency and picture naming. nih.gov
Table 3: Clinical Study of this compound in Aphasia Post-Cerebrovascular Disease
| Study Parameter | Details |
| Patient Population | 10 aphasic patients with cerebrovascular disease nih.gov |
| Treatment Duration | At least 2 months nih.gov |
| Assessment Scale | Western Aphasia Battery (Japanese edition) nih.gov |
| Key Language Outcomes | Significant improvement in auditory comprehension, object naming, and repetition nih.gov |
| Physiological Correlates | Significant increase in regional cerebral blood flow (rCBF) and cerebral metabolic rate for oxygen (CMRO2) nih.gov |
Dementia Associated with Cerebrovascular Disorders
Effects on Urinary Incontinence and Pollakiuria Secondary to Dementia
Research has explored the utility of this compound as a cerebral metabolic activator for treating urinary incontinence and pollakiuria (abnormally frequent urination) in patients with cerebrovascular dementia. nih.gov A study involving 35 patients with cerebrovascular dementia, who presented with chief complaints of urinary incontinence or pollakiuria, investigated the effects of the compound. The participants had an average age of 78.1 years. nih.gov The underlying conditions included cerebral embolism, sequelae of cerebral apoplexy, and cerebral hemorrhage. nih.gov
The study's findings indicated that the improvement in bladder symptoms is likely a secondary effect resulting from the enhancement of mental symptoms, with the most significant clinical impact observed on dementia itself. nih.gov While bladder functions related to voiding and holding, as measured by urodynamic tests, did not show any direct changes, a notable percentage of patients experienced symptomatic relief. nih.gov Specifically, 45.7% of patients showed improvement in bladder symptoms, and 60% demonstrated improvement in mental symptoms. nih.gov
| Symptom Category | Number of Patients | Percentage of Patients Showing Improvement |
|---|---|---|
| Mental Symptoms | 21 out of 35 | 60% |
| Bladder Symptoms (Urinary Incontinence/Pollakiuria) | 16 out of 35 | 45.7% |
Alzheimer's Disease Research
This compound has been a subject of investigation in the context of Alzheimer's disease (AD). nih.govnih.gov Clinical research involving elderly patients with various forms of dementia, including Alzheimer's disease, demonstrated a final global improvement rating of 77.4% across all patients studied. nih.gov The rates of improvement were observed to be higher for individuals with Alzheimer's disease compared to those with cerebrovascular disorders. nih.gov Another study specifically included 10 patients with Alzheimer-type dementia (ATD) to assess the compound's effects on intellectual functions and arousal levels. nih.gov These studies suggest a potential therapeutic role for this compound in managing symptoms associated with Alzheimer's disease. nih.govnih.gov
The mechanism underlying the effects of this compound in Alzheimer's disease is suggested to involve the potentiation of the cholinergic system. nih.govwikipedia.org The cholinergic system, which utilizes the neurotransmitter acetylcholine, is crucial for cognitive functions like learning and memory and is known to be diminished in dementia. patsnap.commdpi.com Bifemelane enhances cholinergic transmission by increasing the release of acetylcholine. patsnap.com This action is considered particularly beneficial in Alzheimer's, where a deficiency in cholinergic neurotransmission is a key feature of the disease's pathology. patsnap.comnih.gov The higher rates of improvement seen in Alzheimer's patients treated with this compound have been attributed to this cholinergic-potentiating action. nih.gov
Multi-infarct Dementia Research
This compound has also been evaluated for its efficacy in patients with multi-infarct dementia (MID). nih.gov In a study that included 10 patients with MID, researchers investigated improvements in intellectual function and changes in arousal levels following treatment. nih.gov The research was based on the hypothesis that metabolically active compounds might improve cognitive deficits by enhancing arousal. nih.gov The findings from this research contribute to understanding the potential of this compound in managing cognitive symptoms associated with MID. nih.gov Furthermore, a broader study on dementia in the elderly included patients with cerebrovascular disorders, a category that encompasses multi-infarct dementia, and reported positive outcomes. nih.gov
Cognitive Enhancement Properties
This compound is recognized for its nootropic, or cognitive-enhancing, properties. wikipedia.orgpatsnap.comontosight.ai Its multifaceted mechanism of action contributes to its potential in treating cognitive impairments. patsnap.com The compound functions as a monoamine oxidase (MAO) inhibitor and enhances cholinergic transmission, both of which are vital for cognitive processes. patsnap.com Additionally, it is reported to have neuroprotective effects and the ability to improve cerebral blood flow, which can help alleviate symptoms linked to cerebrovascular conditions and dementia. patsnap.com Research has focused on its potential to enhance cognitive functions such as memory and learning. ontosight.ai
Studies suggest that this compound is useful in treating memory loss and cognitive dysfunction, particularly in patients with dementia and cerebrovascular disease. nih.gov In animal models, bifemelane dose-dependently reduced performance impairment caused by scopolamine, a substance known to induce memory deficits by disrupting the cholinergic system. nih.gov This finding supports the idea that by recovering cholinergic neuronal activity, bifemelane can ameliorate memory issues. nih.gov Clinical research in elderly dementia patients also showed a significant increase in scores on the dementia rating scale for the elderly (DRSE) after treatment, indicating an improvement in intellectual function. nih.gov
A prominent hypothesis in the research of this compound is that it improves intellectual function not directly, but by increasing the patient's level of arousal. nih.govnih.gov Studies involving patients with both Alzheimer-type dementia (ATD) and multi-infarct dementia (MID) have investigated this link. nih.gov In one study, 20 dementia patients were assessed before and after three months of therapy. nih.gov The patients were categorized as responders or non-responders based on cognitive improvement. nih.gov
A key finding was that the frequency of small rapid eye movements (SREM), an indicator of arousal level measured by electro-oculogram (EOG), increased significantly only in the patients who responded to the treatment. nih.gov This suggests that a portion of the intellectual improvement observed in these dementia patients is a result of an increased arousal level. nih.gov A significant positive correlation was found between the improvement on Hasegawa's dementia scale and the rate of increase in rapid eye movements. nih.gov
| Patient Group | Number of Patients | Key Finding |
|---|---|---|
| Responders | 8 out of 20 | Significant increase in the frequency of small rapid eye movements (SREM) |
| Non-responders | 12 out of 20 | No significant change in SREM frequency |
Research in Cerebrovascular Diseases and Ischemia
This compound has been a subject of research in the context of cerebrovascular diseases, where it was clinically used to address emotional disturbances such as apathy in patients. nih.gov Studies have explored its mechanisms in improving outcomes following ischemic events. Research using positron emission tomography (PET) in aphasic patients with cerebrovascular disease revealed that bifemelane treatment could significantly increase regional cerebral blood flow (rCBF) and the cerebral metabolic rate for oxygen (CMRO2). nih.gov These improvements in cerebral circulation and oxygen metabolism were associated with a significant enhancement in aphasic symptoms, except for fluency. nih.gov
Further investigations in animal models have shown that bifemelane possesses protective effects against ischemia-induced damage. For instance, post-ischemic administration of this compound was found to prevent the death of hippocampal neurons and prohibit the ischemia-induced reduction of the muscarinic M1-receptor and its corresponding mRNA in gerbils. nih.gov This suggests a role in preserving cholinergic communication in the hippocampus, which is often compromised in vascular dementia. nih.gov The compound has also been shown to inhibit the decrease in acetylcholine concentration in the cerebral cortex, hippocampus, and striatum of ischemic gerbils, pointing to a direct anti-ischemic action. popline.org
Enhancement of 'Ischemic Tolerance'
Ischemic tolerance is a phenomenon where a brief, non-lethal ischemic episode induces intrinsic protective mechanisms in the brain, making it resistant to a subsequent, otherwise lethal, ischemic attack. nih.govnih.gov Research has demonstrated that this compound can significantly enhance this neuroprotective effect. nih.gov
In a study using gerbils, a lethal 5-minute transient forebrain ischemia resulted in the death of most CA1 neurons in the hippocampus, with only 4% surviving. nih.gov However, when a nonlethal 2-minute ischemic challenge was applied two days prior, 51% of these neurons survived the subsequent 5-minute ischemia, demonstrating the ischemic tolerance phenomenon. nih.gov When this compound was administered one day after the initial non-lethal ischemia, it markedly amplified this protective effect, resulting in a 94% survival rate of CA1 neurons following the lethal ischemic insult. nih.gov This suggests that bifemelane aids the recovery from initial stress and boosts the brain's endogenous protective mechanisms. nih.gov
Table 1: Effect of this compound on Ischemic Tolerance in Gerbil Hippocampal CA1 Neurons
| Experimental Condition | Surviving Neurons (%) | Source |
| Lethal Ischemia (5 min) Only | 4% | nih.gov |
| Preconditioning (2 min ischemia) + Lethal Ischemia (5 min) | 51% | nih.gov |
| Preconditioning (2 min ischemia) + Bifemelane + Lethal Ischemia (5 min) | 94% | nih.gov |
Attenuation of Hippocampal Long-Term Potentiation Impairment Post-Ischemia
Long-term potentiation (LTP), a cellular mechanism underlying learning and memory, is known to be significantly impaired following a cerebral ischemic insult, indicating a dysfunction in synaptic plasticity even before neuronal death occurs. nih.gov Studies have shown that bifemelane can mitigate this impairment. nih.govnih.gov
In one study, a 12-minute forebrain ischemia in rats severely impaired the induction of LTP in the hippocampal Schaffer collateral/CA1 pathway. nih.gov Pretreatment with this compound was found to slightly but significantly attenuate this impairment. nih.gov The researchers suggested that this effect might be partially related to bifemelane's ability to inhibit the strong release of acetylcholine that occurs during an ischemic event. nih.gov
Another investigation looked at the effects four days after a 10-minute ischemic event and found that bifemelane treatment reduced the ischemia-induced impairment of LTP in the perforant path-dentate gyrus synapses, although a similar effect was not observed in the Schaffer collateral-CA1 synapses in that particular study. nih.gov
Table 2: Effect of Bifemelane on Post-Ischemic LTP Impairment in Rats
| Hippocampal Pathway | Experimental Group | LTP Induction (% of Baseline Population Spike) | Source |
| Schaffer collateral/CA1 | Sham-Control | 337 +/- 84% | nih.gov |
| Schaffer collateral/CA1 | Ischemia Only | 155 +/- 28% | nih.gov |
| Schaffer collateral/CA1 | Ischemia + Bifemelane | 196 +/- 23% | nih.gov |
| Perforant path-dentate gyrus | Ischemia + Saline | Significantly Reduced | nih.gov |
| Perforant path-dentate gyrus | Ischemia + Bifemelane | Decreased Reduction | nih.gov |
Correction of Ischemia-Induced Changes in Monoaminergic Neurotransmitter Systems
Cerebral ischemia is known to disrupt the normal functioning of various monoaminergic neurotransmitter systems. nih.gov Comparative studies have been conducted to evaluate the effects of this compound, idebenone (B1674373), and indeloxazine (B1208973) hydrochloride on these ischemia-induced changes in gerbil brains. nih.gov
Research in Neurodegenerative Diseases Beyond Dementia
Parkinson's Disease Research
Research has explored the potential effects of bifemelane in animal models of Parkinson's disease. nih.govresearchgate.net In studies using common marmosets treated with MPTP (1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine), a neurotoxin that induces parkinsonism, the administration of bifemelane led to an increase in locomotor activity. nih.govresearchgate.net Notably, this effect was observed in the MPTP-treated animals but not in normal control marmosets. nih.govresearchgate.net
Furthermore, microdialysis studies in these models revealed that bifemelane administration increased the extracellular levels of dopamine and its metabolites in the caudate nucleus. nih.govresearchgate.net These findings, demonstrating both a symptomatic improvement in motor function and a neurochemical effect on the dopaminergic system, suggest that the compound could be of interest for further study in the context of Parkinson's disease. nih.gov
Impact on Catalepsy in Animal Models
In pharmacological research, bifemelane has been shown to have an effect on catalepsy in animal models. Specifically, studies have demonstrated that bifemelane can reverse the catalepsy induced in mice by the compound tetrabenazine. tocris.com
Ocular Applications: Glaucoma Treatment
This compound has been investigated for its potential therapeutic benefits in the management of glaucoma, a progressive optic neuropathy characterized by the loss of retinal ganglion cells (RGCs) and subsequent visual field defects. nih.govnih.govfrontiersin.org Research in this area has primarily focused on the neuroprotective properties of the compound, aiming to preserve visual function independently of intraocular pressure (IOP) reduction, which is the mainstay of conventional glaucoma therapy. nih.govnih.gov
Detailed Research Findings
Clinical research has explored the efficacy of this compound in maintaining and improving the visual fields of glaucoma patients. A comparative study involving 40 patients with primary or secondary glaucoma, whose intraocular pressure was already controlled at less than 20 mm Hg, evaluated the effects of this compound over a 48-month period. nih.gov The study included patients with various types of glaucoma, including normal-tension glaucoma. nih.gov The findings indicated a statistically significant improvement in the visual fields of patients treated with this compound compared to a control group. nih.gov Specifically, 70% of patients in the bifemelane group showed an improved visual field, whereas only 20% of the control group demonstrated improvement. nih.gov
Preclinical studies have further investigated the neuroprotective mechanisms of this compound in the context of glaucoma-related optic nerve damage. One such study utilized a rat model of ischemia-reperfusion injury, induced by elevating intraocular pressure, to simulate the ischemic damage that can occur in glaucoma. nih.gov In this study, pretreatment with this compound was found to significantly reduce optic nerve damage. nih.gov The number of viable axons in the optic nerve was significantly higher in the group treated with this compound compared to the control group that received a saline vehicle. nih.gov These findings suggest that the compound may protect retinal nerve cells from ischemic injury. nih.gov The neuroprotective effects of bifemelane are thought to be linked to its ability to enhance the cholinergic system in the brain and its antioxidant properties. wikipedia.orgjst.go.jppatsnap.com
The following tables summarize the key findings from these clinical and preclinical investigations.
Table 1: Clinical Efficacy of this compound in Glaucoma Patients
| Parameter | This compound Group (n=20) | Control Group (n=20) | Study Duration |
|---|---|---|---|
| Patients with Improved Visual Field | 14 (70%) | 4 (20%) | 48 Months |
Data from a clinical trial on patients with controlled intraocular pressure (<20 mm Hg). nih.gov
Table 2: Neuroprotective Effect of this compound on Optic Nerve Axons in a Rat Model of Ischemia-Reperfusion Injury
| Treatment Group | Mean Axon Count (± Standard Deviation) | Outcome |
|---|---|---|
| This compound | 93.4 ± 7.9 | Significantly higher axon count compared to control |
| Vehicle (Normal Saline) | 79.2 ± 6.4 | - |
Data from a preclinical study investigating optic nerve damage after induced high intraocular pressure. nih.gov
Preclinical and Clinical Study Methodologies in Bifemelane Hydrochloride Research
In Vitro Studies
In vitro studies provide a controlled environment to investigate the direct effects of bifemelane (B1207547) hydrochloride on specific cell types and subcellular components, offering insights into its molecular mechanisms.
Cultured Neuronal Cells (e.g., Cortical Neurons, Neuroblastoma Cell Lines)
Research utilizing cultured neuronal cells has been instrumental in understanding how bifemelane hydrochloride interacts with the central nervous system at a cellular level. Studies on cultured cortical neurons have demonstrated that bifemelane can protect these cells against glutamate-induced cytotoxicity, a process implicated in various neurodegenerative conditions.
Microiontophoretic application of this compound to neurons in the visual cortex of cats revealed that the compound had an excitatory effect on a majority of the neurons tested. nih.gov Of 195 neurons examined, 122 (63%) were excited by bifemelane. nih.gov This excitatory action appears to be mediated, at least in part, through muscarinic acetylcholine (B1216132) receptors, as the effect was antagonized by atropine (B194438) and potentiated by physostigmine. nih.gov Furthermore, in some neurons not directly excited by bifemelane alone, the compound was found to potentiate the firing evoked by acetylcholine (ACh). nih.gov
Astrocyte Clonal Cell Studies (e.g., Kings-1)
Astrocytes, a type of glial cell in the central nervous system, play a crucial role in neuronal support and function. Studies on rat cerebral astrocytes have shown that bifemelane can influence intracellular calcium ion (Ca2+) concentrations. nih.gov At lower concentrations (10-30 microM), bifemelane induced a slow and small increase in intracellular Ca2+. nih.gov In contrast, higher concentrations (100-300 microM) led to a rapid, transient increase during administration, followed by a second, larger increase upon washout of the drug. nih.gov These findings suggest that bifemelane interacts with intracellular calcium stores and store-operated calcium channels in astrocytes. nih.gov
Synaptosomes and Mitochondria Assays
Investigations using synaptosomes, which are isolated nerve terminals, have provided valuable information about bifemelane's effects on neurotransmitter release. One study using a mossy fiber terminal-rich synaptosomal fraction from the guinea-pig hippocampus found that bifemelane dose-dependently increased the potassium-evoked release of glutamate (B1630785). nih.gov This effect was observed in a specific synaptosomal fraction (P3) and not in a conventional one (P2), suggesting a targeted action on mossy fiber terminals. nih.gov The study also indicated that this potentiation of glutamate release may be mediated by the activation of protein kinase C. nih.gov
In Vivo Animal Models
In vivo studies using animal models are essential for evaluating the physiological and behavioral effects of this compound in a whole organism, providing a bridge between cellular-level findings and potential clinical applications.
Rodent Models (Rats, Gerbils, Mice)
A variety of rodent models have been employed to study the effects of this compound. In senescent rats, chronic administration of bifemelane was shown to improve the decreased binding ability of muscarinic cholinergic receptors in several brain regions, including the cerebral cortex and hippocampus. nih.gov Similarly, in aged rats, bifemelane treatment markedly attenuated the age-related decrease in N-methyl-D-aspartate (NMDA) receptors in the brain. nih.gov
Studies in Mongolian gerbils with induced cerebral ischemia have demonstrated that pretreatment with this compound can attenuate the increased release of acetylcholine and norepinephrine (B1679862) from cortical slices that occurs after ligation of the bilateral carotid arteries. nih.gov
Scopolamine-Induced Cognitive Dysfunction Models
The scopolamine-induced amnesia model is a widely used pharmacological tool to investigate potential cognitive-enhancing drugs. nih.govmdpi.commdpi.com Scopolamine acts as a non-selective muscarinic receptor antagonist, leading to transient cognitive deficits, particularly in learning and memory, that are thought to mimic some aspects of cholinergic dysfunction seen in conditions like Alzheimer's disease. nih.gov
In studies using this model, this compound has been shown to counteract the cognitive impairments induced by scopolamine. For instance, pretreatment with bifemelane attenuated the scopolamine-induced decrease in acetylcholine levels in the rat cerebral cortex. jst.go.jp This finding suggests that the ameliorative effects of bifemelane on scopolamine-induced amnesia are, at least in part, attributable to its ability to modulate cholinergic neurotransmission. jst.go.jp
Cerebral Ischemia Models (e.g., Forebrain Ischemia, Bilateral Carotid Artery Occlusion)
Cerebral ischemia models are fundamental in preclinical stroke research, designed to mimic the interruption of blood flow to the brain. In the context of this compound research, models such as transient forebrain ischemia and bilateral carotid artery occlusion have been employed.
One key model involves the ligation of both common carotid arteries in Mongolian gerbils, which induces cerebral ischemia. nih.gov Studies using this model have assessed the cerebral protective effects of this compound by measuring outcomes like survival time. nih.gov For instance, in 10 to 15-week-old gerbils, the mean survival time in control groups following bilateral carotid artery ligation was approximately 2.3-2.4 hours. nih.gov Administration of this compound was shown to extend this survival time. nih.gov
Another approach is the transient forebrain ischemia model in gerbils, where a brief, non-lethal ischemic event can induce a state of "ischemic tolerance," making neurons more resistant to a subsequent, otherwise lethal, ischemic insult. frontiersin.org Research has shown that transient forebrain ischemia for 5 minutes resulted in the death of most CA1 neurons in the gerbil hippocampus. However, a preceding non-lethal 2-minute ischemia rendered a significant percentage of these neurons resistant to a subsequent 5-minute ischemic event. frontiersin.org this compound was found to significantly enhance this protective ischemic tolerance phenomenon. frontiersin.org
| Ischemia Model | Animal | Key Finding Related to Bifemelane | Reference |
|---|---|---|---|
| Bilateral Carotid Artery Ligation | Mongolian Gerbil | Increased mean survival time post-ligation compared to control groups. | nih.gov |
| Transient Forebrain Ischemia | Gerbil | Significantly enhanced the 'ischemic tolerance' phenomenon, increasing neuronal survival after a lethal ischemic event. | frontiersin.org |
Aged Rat Models
Aged rat models are crucial for studying age-related cognitive decline and neurodegenerative changes. Research on this compound has utilized these models to investigate its effects on the aging brain. Studies have noted that in aged rats, there is a decrease in N-methyl-D-aspartate (NMDA) receptors in various brain regions, particularly the cerebral cortex and hippocampus. ucr.ac.cr
Chronic administration of this compound to aged rats has been shown to markedly attenuate this age-related decrease in NMDA receptors. ucr.ac.cr Since NMDA receptors are implicated in learning and memory processes, these findings suggest a potential mechanism for bifemelane's effects on cognitive function in the elderly. ucr.ac.cr Other studies have examined the impact of bifemelane on impaired mealtime-associated activity rhythms in 24-month-old rats, a model used to assess temporal perception and memory. nih.gov Bifemelane was found to attenuate the impairment of this activity in a dose-dependent manner, suggesting an enhancing effect on learning and memory performance. nih.gov
MPTP-Treated Marmoset Models for Parkinsonism
To investigate potential applications beyond cerebrovascular disorders, this compound has been studied in primate models of Parkinson's disease. The 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine (B15802) (MPTP)-treated common marmoset is a well-established model that replicates the motor symptoms of parkinsonism. nih.govnih.gov
In this model, the administration of bifemelane was shown to increase the locomotor activity of MPTP-treated marmosets, an effect not observed in normal control marmosets. nih.govnih.gov Furthermore, microdialysis studies in these animals revealed that bifemelane administration led to an increase in extracellular levels of dopamine (B1211576) and its metabolites. nih.govnih.gov These findings indicate that bifemelane may have a positive effect on the dopaminergic system, which is significantly compromised in Parkinson's disease. nih.gov
Behavioral Assays (e.g., Radial Maze, Forced Swim Test, Open Field Test)
Behavioral assays are standardized tests used in animal research to assess motor function, exploratory behavior, anxiety, and cognitive processes like learning and memory.
Radial Maze: The radial arm maze is a behavioral test used to assess spatial working and reference memory in rodents. nih.gov It typically consists of a central platform with multiple arms radiating outwards, some of which are baited with a reward.
Forced Swim Test: This test is widely used to evaluate depressive-like states and the efficacy of antidepressant compounds. nih.gov In this test, a rodent is placed in an inescapable cylinder of water, and the duration of immobility (floating) versus active behaviors (swimming, climbing) is measured. nih.gov
Open Field Test: The open field test is used to assess general locomotor activity, exploration, and anxiety-like behavior. ekb.eg An animal is placed in a novel, open arena, and various parameters such as distance traveled, time spent in the center versus the periphery, and rearing frequency are recorded. ekb.eg
While these are common assays, specific studies directly linking this compound to these particular tests were not prominent in the reviewed literature. However, other operant type discrimination learning tests have been used. In one study, bifemelane was found to improve learning achievement in serotonin-deficient rats, suggesting a positive effect on cognitive function as measured by behavioral assays. nih.gov
Human Clinical Studies
Patient Cohorts (e.g., Cerebrovascular Disorders, Alzheimer's Disease, Multi-infarct Dementia, Aphasia)
Clinical research on this compound has involved various patient populations, primarily those with cognitive and functional deficits resulting from neurological conditions.
Cerebrovascular Disorders: A primary focus of clinical trials has been on patients with sequelae of cerebrovascular diseases, including those with multi-infarct dementia. ssu.ac.irnih.gov These studies aimed to evaluate the drug's efficacy in improving symptoms associated with vascular-related cognitive impairment.
Alzheimer's Disease: Patient cohorts have also included individuals diagnosed with Alzheimer's disease to assess the impact of bifemelane on the specific symptoms of this neurodegenerative condition. ssu.ac.ir
Aphasia: Studies have specifically recruited aphasic patients with a history of cerebrovascular disease to investigate the effects of bifemelane on language function. peta.org.uk
One clinical study included thirty-one elderly patients with dementia stemming from cerebrovascular disorders, Alzheimer's disease, and Parkinsonism. ssu.ac.ir Another trial focused specifically on ten aphasic patients with cerebrovascular disease to study the effects on language recovery and associated changes in cerebral circulation and metabolism. peta.org.uk
Assessment Tools (e.g., Western Aphasia Battery, Dementia Rating Scale for the Elderly, Neuropsychological Tests)
To quantify the effects of this compound in human subjects, clinical trials have utilized a variety of standardized assessment tools.
Dementia Rating Scale for the Elderly (DRSE): This scale was used to evaluate improvements in intellectual function in patients with dementia. One study reported a significant increase in DRSE scores after treatment with bifemelane. ssu.ac.ir
Western Aphasia Battery (WAB): This is a comprehensive tool for assessing language function in adults. It evaluates aspects such as fluency, auditory comprehension, object naming, and repetition. peta.org.uk In a study of aphasic patients, the WAB (Japanese edition) was used to measure changes in language features before and after bifemelane treatment, finding significant improvements in all tested areas except fluency. peta.org.uk
Neuropsychological Tests: Broader neuropsychological test batteries are often used in clinical trials for dementia to provide a comprehensive assessment of various cognitive domains. In bifemelane studies, assessments also included ratings of psychotic, neurological, and subjective symptoms, as well as activities of daily living, to provide a global picture of the drug's impact. ssu.ac.ir
| Patient Cohort | Assessment Tool | Key Finding Related to Bifemelane | Reference |
|---|---|---|---|
| Dementia (Cerebrovascular Disorders, Alzheimer's Disease) | Dementia Rating Scale for the Elderly (DRSE) | A significant increase in DRSE scores was found after treatment. | ssu.ac.ir |
| Aphasia (due to Cerebrovascular Disease) | Western Aphasia Battery (WAB) | Significant improvement in auditory comprehension, object naming, and repetition. | peta.org.uk |
| Dementia (Mixed Etiologies) | Global Improvement Ratings | A final global improvement rating of 77.4% was reported for all patients. | ssu.ac.ir |
Neuroimaging Techniques (e.g., Positron Emission Tomography (PET), Electroencephalography (EEG), Electro-oculogram (EOG))
Neuroimaging techniques have been instrumental in elucidating the mechanisms of action of this compound, offering objective measures of its effects on brain function and physiology. Studies incorporating Positron Emission Tomography (PET), Electroencephalography (EEG), and Electro-oculogram (EOG) have provided valuable insights into the compound's impact on cerebral metabolism, blood flow, and neural activity.
Positron Emission Tomography (PET)
PET scans have been employed to investigate the effects of this compound on cerebral circulation and metabolism in clinical populations. A key study focused on ten aphasic patients with cerebrovascular disease, evaluating changes before and after a minimum of two months of treatment. The findings indicated a significant improvement in cerebral oxygen metabolism and circulation following bifemelane administration nih.gov.
Utilizing the steady-state method with 15O gases inhalation, researchers observed notable increases in regional cerebral blood flow (rCBF) and the cerebral metabolic rate for oxygen (CMRO2) across all brain regions of interest. Concurrently, the oxygen extraction fraction was found to be decreased nih.gov. These results suggest that this compound enhances both the delivery of oxygenated blood to the brain and the efficiency of its use by neural tissues nih.gov.
The study identified statistically significant increases in both rCBF and CMRO2 in specific brain regions critical for language functions, including the left inferior frontal gyrus, superior temporal gyrus, the white matter of the parietal lobe, and the insula nih.gov. These neurophysiological changes were correlated with significant improvements in several aspects of aphasia, such as auditory comprehension, object naming, and repetition, as measured by the Western Aphasia Battery nih.gov.
Table 1: Effects of this compound on Cerebral Hemodynamics and Metabolism
| Parameter | Observation |
|---|---|
| Regional Cerebral Blood Flow (rCBF) | Increased in all brain regions of interest. |
| Cerebral Metabolic Rate for Oxygen (CMRO2) | Increased in all brain regions of interest. |
Electroencephalography (EEG) and Electro-oculogram (EOG)
In the context of dementia, EEG and EOG have been utilized to assess the effects of this compound on arousal levels, a factor hypothesized to contribute to cognitive improvement. A study involving 20 patients, ten with Alzheimer-type dementia (ATD) and ten with multi-infarct dementia (MID), evaluated changes in arousal and intellectual function after three months of treatment nih.gov.
The study categorized patients as either "responders" or "non-responders" based on the evaluation of cognitive improvement. A key finding emerged from the EOG analysis, which focused on the frequency of rapid eye movements. The frequency of small rapid eye movements (SREM) showed a significant increase, but only in the group of patients who responded to the treatment nih.gov. Furthermore, the rate of change in the appearance of SREM was significantly different between responders and non-responders nih.gov.
This objective electrophysiological data from the EOG suggests a link between the clinical efficacy of this compound in improving intellectual function in dementia patients and its ability to increase arousal levels nih.gov. While frequency analysis of EEG was also part of the study's methodology to evaluate arousal, the most significant and differentiating finding was related to the EOG measurements nih.gov.
Table 2: Electrophysiological Correlates of this compound Response in Dementia
| Neuroimaging Technique | Finding | Patient Group |
|---|---|---|
| Electro-oculogram (EOG) | Significant increase in the frequency of small rapid eye movements (SREM). | Responders |
Advanced Research Directions and Future Perspectives for Bifemelane Hydrochloride
Elucidating Unresolved Mechanisms of Action
Bifemelane (B1207547) hydrochloride's established mechanism centers on its role as a selective, reversible inhibitor of monoamine oxidase A (MAO-A), which increases levels of key neurotransmitters like serotonin (B10506) and norepinephrine (B1679862) in the brain. patsnap.com However, this action alone does not fully account for its observed neuroprotective and cognitive-enhancing properties. Research suggests a multifaceted mechanism involving several biological pathways that remain subjects of ongoing investigation. patsnap.com
Another significant area for future research is its complex influence on the cholinergic system. Studies indicate that bifemelane enhances the release of acetylcholine (B1216132) and appears to activate the cholinergic system, potentially through muscarinic acetylcholine receptors. nih.govguidetopharmacology.orgnih.gov Long-term treatment has been shown to increase the activity of choline (B1196258) acetyltransferase (CAT), an enzyme essential for acetylcholine synthesis, and enhance the affinity of muscarinic receptors. researchgate.net Clarifying the direct and indirect interactions with different subtypes of muscarinic receptors and their downstream signaling cascades is a critical next step.
| Mechanism Category | Established Actions | Areas for Further Elucidation |
|---|---|---|
| Monoamine Oxidase Inhibition | Reversible and selective inhibitor of MAO-A. wikipedia.org | Interaction with MAO-B at different concentrations and its clinical relevance. wikipedia.org |
| Cholinergic System Modulation | Enhances acetylcholine release. patsnap.com Increases choline acetyltransferase (CAT) activity with long-term use. researchgate.net | Specific interactions with muscarinic and nicotinic receptor subtypes. guidetopharmacology.org Downstream effects on cholinergic signaling pathways. |
| Neuroprotection | Possesses neuroprotective properties. | Specific modulation of neurotrophic factors (e.g., BDNF, NGF). Role of anti-inflammatory pathways. |
| Antioxidant Activity | Scavenges hydroxyl free radicals. nih.gov | Contribution of antioxidant effects to overall clinical efficacy. Comparative scavenging activity against other reactive oxygen species. |
Investigating Novel Therapeutic Applications
Initially developed for treating depressive symptoms in patients with cerebral infarction and for dementia, the unique pharmacological profile of this compound suggests potential for a broader range of therapeutic applications. wikipedia.org Its demonstrated ability to improve cerebral circulation and metabolism opens avenues for its use in other neurological conditions characterized by vascular and metabolic deficits. wikipedia.org
One of the most promising novel applications is in the treatment of aphasia following cerebrovascular disease. wikipedia.org A study utilizing positron emission tomography (PET) in aphasic patients demonstrated that treatment with this compound led to significant improvements in auditory comprehension, object naming, and repetition. wikipedia.org These clinical improvements were correlated with significant increases in regional cerebral blood flow (rCBF) and the cerebral metabolic rate for oxygen (CMRO2) in key language-associated brain regions. wikipedia.org
These findings suggest that bifemelane's potential extends beyond mood regulation to functional recovery after brain injury. Future research could explore its efficacy in treating cognitive and functional deficits arising from other forms of brain injury, such as traumatic brain injury (TBI) or hypoxic-ischemic encephalopathy, where enhancing cerebral blood flow and oxygen metabolism is critical. Additionally, given its effects on neuropeptide Y and the noradrenergic system, its potential role in treating other stress-related and anxiety disorders warrants investigation. reddit.com
| Brain Region | Change in Regional Cerebral Blood Flow (rCBF) | Change in Cerebral Metabolic Rate for Oxygen (CMRO2) |
|---|---|---|
| Left Inferior Frontal Gyrus | Significant Increase | Significant Increase |
| Left Superior Temporal Gyrus | Significant Increase | Significant Increase |
| Left Parietal Lobe (White Matter) | Significant Increase | Significant Increase |
| Left Insula | Significant Increase | Significant Increase |
Data sourced from a study on aphasic patients with cerebrovascular disease. wikipedia.org
Comparative Studies with Other Neuroactive Compounds
To better define the therapeutic niche of this compound, comparative studies against other neuroactive compounds are essential. In a direct comparison with idebenone (B1674373) and indeloxazine (B1208973) hydrochloride, bifemelane demonstrated a superior ability to correct ischemia-induced changes in dopaminergic and serotonergic systems in the brain. While all three drugs are used for emotional disturbances post-stroke, bifemelane uniquely tended to normalize neurotransmitter turnover in multiple brain regions affected by ischemia.
Comparisons with other monoamine oxidase inhibitors (MAOIs) are particularly instructive. Bifemelane is classified as a Reversible Inhibitor of Monoamine Oxidase A (RIMA), similar to moclobemide (B1677376). wikipedia.orgwikipedia.org However, it also possesses non-competitive, irreversible inhibitory activity against MAO-B. wikipedia.org This dual action distinguishes it from more selective RIMAs like moclobemide and non-selective irreversible MAOIs like phenelzine. wikipedia.orgnih.gov
Moclobemide is noted for its favorable tolerability and safety profile compared to older MAOIs and tricyclic antidepressants, with fewer anticholinergic side effects and a lower risk of hypertensive crisis with dietary tyramine. wikipedia.orgnih.govrcpsych.ac.uk Phenelzine, a potent non-selective irreversible MAOI, is highly effective for treatment-resistant depression but is associated with a greater side effect burden, including potential liver toxicity, and requires strict dietary restrictions. nih.govwho.intpsychotropical.com Comparative clinical trials would be necessary to determine how bifemelane's unique mechanism translates into efficacy and tolerability for specific patient populations, such as those with atypical depression or post-stroke depression, relative to these other MAOIs.
| Compound | MAO-A Inhibition | MAO-B Inhibition | Selectivity | Key Characteristics |
|---|---|---|---|---|
| This compound | Competitive, Reversible wikipedia.org | Non-competitive, Irreversible wikipedia.org | Mixed | Possesses additional neuroprotective and cholinergic activities. patsnap.com |
| Moclobemide | Reversible wikipedia.orgrcpsych.ac.uk | Minimal | Selective for MAO-A rcpsych.ac.uk | Generally well-tolerated with fewer dietary restrictions than irreversible MAOIs. wikipedia.orgnih.gov |
| Phenelzine | Irreversible nih.gov | Irreversible nih.gov | Non-selective nih.gov | Potent antidepressant for treatment-resistant cases; requires strict dietary and medication restrictions. who.intpsychotropical.com |
Structure-Activity Relationship Studies
Structure-activity relationship (SAR) studies are fundamental in medicinal chemistry for understanding how a molecule's chemical structure correlates with its biological activity. nih.gov Through systematic modification of a lead compound's molecular framework, researchers can identify which chemical groups are essential for therapeutic action and which can be altered to enhance potency, improve selectivity, or reduce toxicity. nih.gov
Currently, there is a lack of published, dedicated SAR studies for this compound that explore a range of novel analogues. Such research would be invaluable for developing next-generation compounds with optimized properties. For example, modifying the benzylphenoxy moiety or the N-methylbutylamine side chain could lead to derivatives with greater selectivity for MAO-A versus MAO-B, enhanced cholinergic effects, or improved blood-brain barrier penetration.
However, preliminary insights into bifemelane's SAR can be gleaned from studies of its metabolites. Research has shown that bifemelane and its major metabolites, M-1 and M-2, possess different free-radical scavenging profiles. nih.gov Bifemelane itself is effective at scavenging the hydroxyl radical but has little effect on the 1,1-diphenyl-2-picryl hydrazyl (DPPH) radical or the superoxide (B77818) anion radical. nih.gov In contrast, both metabolites M-1 and M-2 effectively scavenge the DPPH and superoxide radicals, while M-1 also retains activity against the hydroxyl radical. nih.gov This demonstrates how metabolic changes to the parent structure (e.g., hydroxylation) can significantly alter biological activity, a core principle of SAR.
| Compound | Hydroxyl Radical Scavenging | Superoxide Anion Radical Scavenging | DPPH Radical Scavenging |
|---|---|---|---|
| Bifemelane HCl | Effective | Almost no effect | Almost no effect |
| Metabolite M-1 | Effective | Effective | Effective |
| Metabolite M-2 | Not specified | Effective | Effective |
Data based on in vitro electron spin resonance spectrometry. nih.gov
Pharmacogenomic and Personalized Medicine Approaches
Pharmacogenomics is an emerging field that studies how an individual's genetic makeup influences their response to drugs. rcpsych.ac.uk By identifying specific genetic variations, this approach aims to tailor medical treatment to each person, moving away from a "one-size-fits-all" model towards personalized medicine. mdpi.com This allows for the prediction of drug efficacy and the risk of adverse reactions, thereby optimizing therapeutic outcomes. nih.gov
No pharmacogenomic studies have been conducted specifically on this compound to date. However, this represents a significant future research direction. The clinical response to bifemelane could be influenced by genetic polymorphisms in several key areas. Variations in the gene encoding for MAO-A, the primary target of bifemelane, could lead to differences in binding affinity and inhibitory response, thus affecting its antidepressant efficacy.
Furthermore, inter-individual variability in drug metabolism is a key focus of pharmacogenomics. mdpi.com Bifemelane is metabolized by cytochrome P450 (CYP450) enzymes in the liver. Genetic variations in specific CYP450 genes can lead to "poor," "intermediate," "extensive," or "ultrarapid" metabolizer phenotypes. Identifying which CYP450 isozymes are responsible for bifemelane's metabolism and screening for relevant genetic polymorphisms could help predict whether a patient will have higher or lower concentrations of the drug in their system, allowing for personalized dose adjustments to maximize efficacy and minimize potential side effects.
Integration of Omics Technologies in Research
The advancement of "omics" technologies—such as genomics, transcriptomics, proteomics, and metabolomics—offers a powerful, systems-biology approach to understanding drug action. mdedge.com Integrating these technologies into future this compound research could provide a comprehensive view of its biological effects far beyond its primary known targets. unimelb.edu.au
Proteomics , the large-scale study of proteins, could be used to identify all proteins in a neuron or brain region that are altered by bifemelane treatment. This could uncover novel downstream targets of MAO-A inhibition or reveal entirely new mechanisms of action related to its neuroprotective effects. unimelb.edu.au
Transcriptomics , which analyzes gene expression (RNA transcripts), could show how bifemelane alters the expression of genes involved in neuroinflammation, synaptic plasticity, or cellular stress responses. This could provide a clearer picture of how it promotes neuronal survival and enhances cognitive function.
Metabolomics , the study of metabolites, could map the changes in the brain's metabolic profile following bifemelane administration. This might reveal shifts in energy metabolism, neurotransmitter synthesis pathways, or lipid signaling that contribute to its therapeutic effects, particularly in the context of cerebral ischemia. mdedge.com
Epigenomics could investigate how bifemelane might induce changes in gene expression through mechanisms like DNA methylation or histone modification, which could underlie its long-term therapeutic benefits. unimelb.edu.au
By combining data from these different omics layers, researchers can build a more complete and integrated model of bifemelane's mechanism of action, potentially identifying biomarkers to predict treatment response and discovering new therapeutic applications. unimelb.edu.au
Q & A
Q. What is the primary mechanism of action of Bifemelane hydrochloride in modulating neurotransmitter systems?
this compound acts as a selective, competitive inhibitor of monoamine oxidase A (MAO-A) with a Ki of 4.20 μM, reducing the degradation of monoamine neurotransmitters like serotonin and norepinephrine. It also non-competitively inhibits MAO-B (Ki = 46.0 μM), though with lower potency. This dual activity enhances synaptic neurotransmitter availability, which is critical for studying mood regulation and cognitive function in models of depression or dementia . Methodologically, MAO inhibition assays (e.g., radiometric or fluorometric methods) are used to quantify enzyme activity in brain homogenates, with proper controls for substrate specificity.
Q. What experimental models are commonly used to evaluate the cognitive-enhancing effects of this compound?
Rodent models of amnesia, such as the passive avoidance task (e.g., scopolamine- or electroconvulsive shock-induced memory impairment), are widely employed. Bifemelane (10–30 mg/kg, intraperitoneal) improves memory consolidation and retrieval by attenuating acetylcholine depletion in the cerebral cortex . The Morris water maze is also used to assess spatial memory, where pre-test administration (e.g., 25–100 mg/kg orally) reverses scopolamine-induced deficits. These models require rigorous standardization of dosing windows relative to behavioral testing phases to isolate consolidation vs. retrieval effects .
Advanced Research Questions
Q. How can researchers optimize the synthesis of this compound analogs using phase transfer catalysis?
A validated method involves Claisen rearrangement of benzyl alcohol and phenol in the presence of activated Al₂O₃ to synthesize 2-benzylphenol (yield: 64.7%, an 8% improvement over prior methods). Subsequent etherification via phase transfer catalysis (e.g., tetrabutylammonium bromide) and amination/acidification steps yield structural analogs. Characterization requires 1H NMR, IR, and elemental analysis to confirm purity and structural integrity . Researchers should optimize reaction temperature and catalyst loading to minimize byproducts.
Q. What neurophysiological techniques are employed to assess Bifemelane's impact on brain function in human studies?
Quantitative EEG and event-related potentials (ERPs) like the P300 latency are key tools. In double-blind studies, a single 150 mg dose in elderly subjects reduced delta+theta power (indicating heightened vigilance) and shortened P300 latency (accelerated cognitive processing), despite no significant psychometric changes. These findings suggest EEG/ERP metrics may detect subtle neurodynamic shifts before behavioral outcomes manifest .
Q. How do cholinergic interactions contribute to Bifemelane's effects on memory consolidation?
Bifemelane mitigates scopolamine-induced acetylcholine depletion in the cortex (e.g., 30 mg/kg, i.p. in rats) by enhancing cholinergic transmission. Methodology involves microdialysis to measure extracellular ACh levels and radioligand binding assays to assess muscarinic receptor density. Pretreatment with Bifemelane restores ACh to 80–90% of baseline, supporting its role in stabilizing cholinergic networks during memory encoding .
Q. How should researchers address contradictions in efficacy data across different amnesia models?
Discrepancies arise from model-specific mechanisms (e.g., cycloheximide-induced protein synthesis inhibition vs. scopolamine’s cholinergic blockade) and dose-response variability . For example, Bifemelane reversed scopolamine-induced deficits at 30 mg/kg but required higher doses (100 mg/kg) for cycloheximide models . Researchers must standardize injury induction protocols and include multiple behavioral endpoints (e.g., passive avoidance, radial maze) to triangulate efficacy .
Methodological Best Practices
Q. What considerations are critical when designing studies to evaluate Bifemelane's neuroprotective effects?
- Reproducibility : Fully document synthesis routes (e.g., solvent purity, catalyst batches) and in vivo protocols (e.g., scopolamine dosing, time of administration relative to training/testing) .
- Controls : Include vehicle, positive (e.g., physostigmine for cholinergic effects), and negative controls to isolate Bifemelane-specific outcomes .
- Translational metrics : Combine behavioral assays with neurochemical (ACh levels) and neurophysiological (EEG spectral analysis) endpoints to bridge preclinical and clinical findings .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
